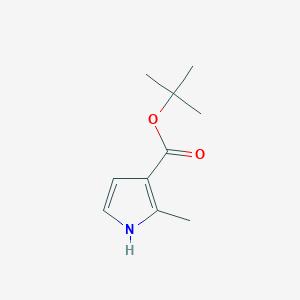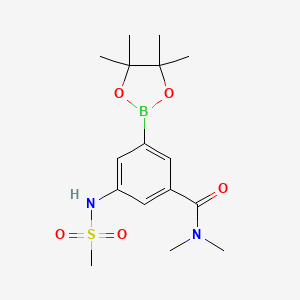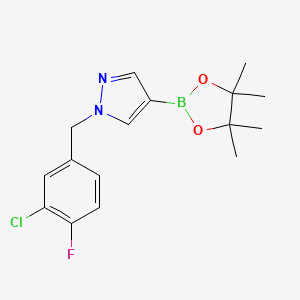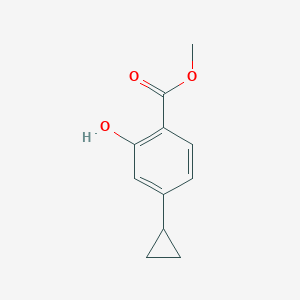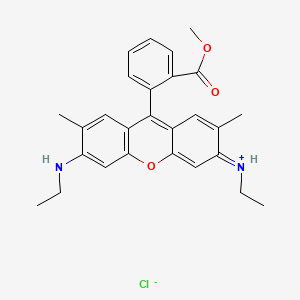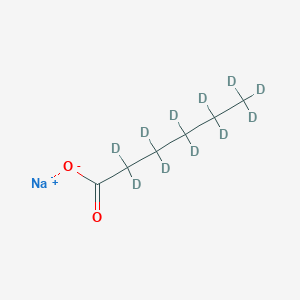![molecular formula C11H22Cl2N2 B1472719 8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride CAS No. 2098025-79-5](/img/structure/B1472719.png)
8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Overview
Description
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . The compound “8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride” is a derivative of this family.
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular formula of “8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride” is C11H22Cl2N2 . The molecular weight is 253.21 g/mol.Chemical Reactions Analysis
There are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Scientific Research Applications
Synthesis of Tropane Alkaloids
The compound serves as a key intermediate in the stereoselective synthesis of tropane alkaloids . These alkaloids have a wide array of biological activities and are of significant interest in medicinal chemistry. The ability to construct the 8-azabicyclo[3.2.1]octane scaffold with stereochemical control is crucial for the development of new therapeutic agents.
Organic Synthesis
As an important raw material, 8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is used in organic synthesis . Its unique structure allows for the creation of complex organic molecules, which can be applied in various fields including pharmaceuticals, agrochemicals, and dyestuff production.
Pharmaceutical Research
In pharmaceutical research, this compound is utilized as an intermediate in the development of new drugs . Its bicyclic structure is particularly useful in the creation of molecules that can interact with biological targets in specific ways, leading to potential treatments for various diseases.
Agrochemical Development
The compound’s application in agrochemical development involves the synthesis of pesticides and herbicides . Its chemical properties can be harnessed to develop compounds that are effective in protecting crops from pests and diseases, thereby enhancing agricultural productivity.
Stereochemical Studies
The compound is used in stereochemical studies to understand and control the stereochemistry during the synthesis of bicyclic structures . This research is fundamental in the field of chemistry, as it helps scientists design and synthesize molecules with desired three-dimensional arrangements.
Desymmetrization Processes
It is also involved in desymmetrization processes starting from achiral tropinone derivatives . This approach is significant in the field of asymmetric synthesis, where the goal is to create molecules with one particular spatial arrangement, which is often required for biological activity.
Safety and Hazards
properties
IUPAC Name |
8-cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2.2ClH/c12-8-6-10-4-5-11(7-8)13(10)9-2-1-3-9;;/h8-11H,1-7,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDXTPVMMINNSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C3CCC2CC(C3)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-Fluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1472638.png)

![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylmethanesulfonyl]-morpholine](/img/structure/B1472644.png)
![2-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B1472645.png)
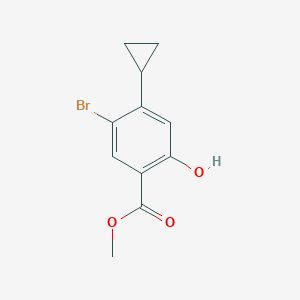
![4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1472647.png)

